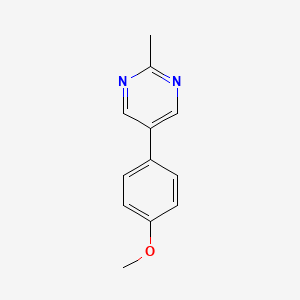

5-(4-Methoxyphenyl)-2-methylpyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(4-methoxyphenyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-13-7-11(8-14-9)10-3-5-12(15-2)6-4-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADCLWIVJAVQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513608 | |

| Record name | 5-(4-Methoxyphenyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82525-20-0 | |

| Record name | 5-(4-Methoxyphenyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 5 4 Methoxyphenyl 2 Methylpyrimidine and Analogues

Established Synthetic Methodologies for Pyrimidine (B1678525) Core Formation

The construction of the pyrimidine ring is a well-established field, with several classical and contemporary methods available to chemists. These methodologies can be broadly categorized into cyclocondensation reactions, multicomponent reactions, and the derivatization of a pre-formed pyrimidine core via cross-coupling reactions.

Cyclocondensation Reactions in Pyrimidine Synthesis

Cyclocondensation reactions are a foundational approach to pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. The Principal Synthesis, a classic example, utilizes the condensation of a β-dicarbonyl compound with an amidine to form the pyrimidine ring. For the synthesis of 5-(4-Methoxyphenyl)-2-methylpyrimidine, a potential cyclocondensation approach would involve the reaction of a suitably substituted 1,3-dicarbonyl precursor with acetamidine (B91507).

A key challenge in this approach is the synthesis of the required 1,3-dicarbonyl compound bearing the 4-methoxyphenyl (B3050149) group at the central carbon. This precursor could potentially be synthesized from 4-methoxyphenylacetic acid derivatives. Once obtained, the cyclocondensation with acetamidine hydrochloride in the presence of a base like sodium ethoxide would yield the desired pyrimidine.

Table 1: Illustrative Cyclocondensation Reaction

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-(4-methoxyphenyl)malondialdehyde | Acetamidine hydrochloride | NaOEt, EtOH, reflux | This compound |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. organic-chemistry.org These reactions are highly atom-economical and can generate diverse libraries of compounds. For the synthesis of pyrimidine derivatives, MCRs offer a convergent and efficient alternative to traditional linear syntheses.

A plausible MCR strategy for the synthesis of this compound could involve the condensation of 4-methoxybenzaldehyde (B44291), a β-ketoester, and acetamidine. This approach, while potentially leading to a dihydropyrimidine (B8664642) derivative, could be followed by an oxidation step to afford the aromatic pyrimidine core. The use of various catalysts, including Lewis acids and organocatalysts, can influence the reaction's efficiency and selectivity. nih.gov

Cross-Coupling Reactions for Pyrimidine Derivatization

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable for the introduction of aryl and heteroaryl substituents onto heterocyclic rings. rsc.orgmdpi.com This strategy is highly effective for the synthesis of 5-arylpyrimidines, starting from a halogenated pyrimidine precursor.

For the synthesis of this compound, a viable route would involve the Suzuki coupling of 5-bromo-2-methylpyrimidine (B124572) with 4-methoxyphenylboronic acid. This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base and an appropriate solvent system. Microwave-assisted Suzuki coupling has been shown to be particularly effective for the synthesis of 4-arylpyrimidines, offering reduced reaction times and improved yields. mdpi.com

A study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine (B19661) with various arylboronic acids demonstrated the efficient and regioselective synthesis of 4-substituted pyrimidines. mdpi.com For instance, the reaction of 2,4-dichloropyrimidine with 4-methoxyphenylboronic acid yielded 2-chloro-4-(4-methoxyphenyl)pyrimidine (B1589701) in good yield. mdpi.com This highlights the feasibility of introducing the 4-methoxyphenyl group onto a pyrimidine ring using this methodology.

Table 2: Suzuki-Miyaura Coupling for Aryl-Pyrimidine Synthesis

| Pyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

| 2,4-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 77% | mdpi.com |

| 5-bromo-2-methylpyrimidine | 4-methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | - | (Proposed) |

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity is a critical consideration in the synthesis of substituted pyrimidines, particularly when multiple reactive sites are present on the pyrimidine core. In the case of di- or tri-substituted pyrimidines, the inherent electronic properties of the ring and the nature of the existing substituents dictate the position of further functionalization.

For instance, in the Suzuki coupling of 2,4-dichloropyrimidines, the reaction typically occurs preferentially at the more reactive C4 position due to its greater electrophilicity compared to the C2 position. mdpi.com This inherent regioselectivity allows for the sequential and controlled introduction of different substituents.

While the target molecule, this compound, does not possess any stereocenters, stereoselectivity becomes a crucial factor in the synthesis of more complex analogues, such as those containing chiral side chains or fused ring systems. In such cases, the use of chiral catalysts or auxiliaries would be necessary to control the stereochemical outcome of the reaction.

Sustainable and Green Chemistry Approaches in Pyrimidine Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. nih.govresearchgate.netconsensus.appnih.govresearchgate.net Green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives, focusing on the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption.

Catalyst-Driven Methodologies

Catalysis plays a pivotal role in the green synthesis of pyrimidines. The use of heterogeneous catalysts is particularly advantageous as they can be easily recovered and reused, reducing waste and cost. nih.gov Magnetic nanocatalysts, for example, have been employed for the synthesis of pyrimidine derivatives in aqueous media, offering high yields and easy separation. nih.gov

Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a sustainable approach that proceeds via condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. organic-chemistry.org Furthermore, the use of deep eutectic solvents (DES) as catalysts has been explored for the green synthesis of pyranopyrimidines, offering solvent-free conditions, short reaction times, and high yields. nih.govresearchgate.net

Table 3: Examples of Green Catalysts in Pyrimidine Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference |

| Fe₃O₄/g-C₃N₄ Nanocomposites | Knoevenagel condensation | Reusable, aqueous media, high yields | nih.gov |

| Iridium-pincer complexes | Multicomponent reaction | High atom economy, liberates H₂ and H₂O | organic-chemistry.org |

| Deep Eutectic Solvent (MTPPBr/GA-DES) | Multicomponent reaction | Solvent-free, fast reaction times, high yields | nih.govresearchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity in the synthesis of heterocyclic compounds, including pyrimidine derivatives. The application of microwave irradiation facilitates efficient heat transfer directly to the reacting molecules, leading to uniform heating and a significant reduction in reaction times compared to conventional heating methods. nih.govnih.gov For the synthesis of this compound and its analogues, microwave-assisted protocols offer a rapid and efficient alternative to traditional synthetic routes.

A common microwave-assisted approach involves the Biginelli reaction or a similar multicomponent reaction. nih.gov In a representative protocol, a mixture of a β-dicarbonyl compound, an aldehyde (in this case, 4-methoxybenzaldehyde), and a nitrogen-containing reagent like N,N'-dimethylurea can be subjected to microwave irradiation in the presence of a catalyst. semanticscholar.org The use of microwave heating can dramatically shorten the reaction time from hours to mere minutes, often with improved yields. nih.gov

For instance, the synthesis of structurally related 2,4-diaminopyrimidine-based compounds has been successfully achieved using a microwave-assisted Heck reaction in the final step. This method proved superior to conventional heating, requiring less solvent and catalyst, and resulting in higher yields and fewer side products. nih.gov While specific data for this compound is not extensively detailed, analogous reactions reported in the literature provide a strong basis for developing an effective protocol. The table below illustrates a comparative example of conventional versus microwave-assisted synthesis for a related pyrimidine derivative, highlighting the typical advantages of microwave irradiation.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Pyrimidine Analogue

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 12-24 hours | 10-30 minutes |

| Temperature | Reflux (e.g., ~120-150°C) | 150°C |

| Catalyst Loading | 1.2 mol% | 0.96 mol% |

| Solvent Volume | 8 mL | 6 mL |

| Yield | 10-37% | 65-85% |

| Purity | Moderate, requires extensive purification | High, fewer byproducts |

Data is representative and compiled from analogous syntheses of pyrimidine derivatives. nih.govnih.gov

The choice of solvent is also a critical parameter in microwave-assisted synthesis. While polar solvents like DMF, ethanol (B145695), or acetic acid are commonly used due to their ability to absorb microwave energy efficiently, solvent-free conditions are also being explored to develop more environmentally benign processes. semanticscholar.orgjocpr.com

Solvent-Free and Alternative Solvent Systems

The development of solvent-free and alternative solvent systems for the synthesis of pyrimidine derivatives is a significant area of research, driven by the principles of green chemistry. These approaches aim to minimize the environmental impact of chemical processes by reducing or eliminating the use of volatile and often toxic organic solvents. jocpr.commdpi.com

Solvent-free synthesis, often coupled with microwave irradiation, has proven to be a highly efficient method for the preparation of various pyrimidine analogues. jocpr.com In a typical solvent-free procedure, the reactants are mixed together, often with a solid catalyst, and heated. nih.gov The Grindstone multicomponent reagent method is one such solvent-less technique that has been successfully applied to the synthesis of tetrahydropyrimidine (B8763341) derivatives. semanticscholar.org This method is noted for being economical, less time-consuming, and proceeding in a single step. semanticscholar.org For the synthesis of this compound, a similar solvent-free approach could involve the neat reaction of the precursors under thermal or microwave conditions.

In addition to solvent-free methods, the use of greener, alternative solvent systems is gaining traction. Aqueous ethanol is a notable example of a more environmentally friendly solvent medium. rsc.org A catalyst-free multicomponent synthesis of pyrimidine derivatives has been effectively developed using an aqueous ethanol medium, which offers advantages such as superior green credential parameters and simpler product purification without the need for column chromatography. rsc.org The use of water-soluble catalysts, such as p-toluenesulfonic acid (p-TsOH), further enhances the green credentials of the synthesis, as the catalyst can be easily removed by washing with water. jocpr.com

The table below summarizes the key features and benefits of these advanced synthetic systems.

Table 2: Features of Solvent-Free and Alternative Solvent Systems for Pyrimidine Synthesis

| Synthetic System | Key Features | Advantages | Representative Conditions |

|---|---|---|---|

| Solvent-Free | Reactants are mixed without a solvent, often with a solid catalyst. semanticscholar.org | Reduced waste, lower cost, simplified workup, often faster reaction rates. jocpr.commdpi.com | Grinding of reactants with a catalytic amount of CuCl2·2H2O; Microwave irradiation. jocpr.comsemanticscholar.org |

| Aqueous Ethanol | Utilizes a mixture of water and ethanol as the reaction medium. rsc.org | Environmentally benign, reduced toxicity, often catalyst-free, simplified purification. rsc.org | Heating at 80°C in a 1:1 aqueous ethanol mixture. rsc.org |

Information is based on general methodologies for the synthesis of pyrimidine derivatives.

Precursor Synthesis and Derivatization Strategies for this compound

The synthesis of this compound relies on the availability of suitable precursors that can be efficiently cyclized to form the pyrimidine core. A common and versatile precursor is a chalcone (B49325) derivative, specifically one incorporating the 4-methoxyphenyl group. researchgate.net Chalcones, which are α,β-unsaturated ketones, can be readily synthesized through a Claisen-Schmidt condensation between an appropriate aldehyde (4-methoxybenzaldehyde) and a ketone. These intermediates can then undergo cyclization with a suitable nitrogen-containing reagent to form the pyrimidine ring. researchgate.net

Another strategic precursor is an aldehyde-functionalized phenylamino-pyrimidine. This type of intermediate serves as a key building block for the synthesis of more complex pyrimidine-containing molecules. sciforum.netmdpi.com The aldehyde group provides a reactive handle for further modifications and the construction of the desired substitution pattern on the pyrimidine ring. sciforum.net

Once the core this compound structure is assembled, derivatization strategies can be employed to introduce various functional groups and modulate the compound's properties. Derivatization can be achieved through several standard organic transformations targeting different positions of the pyrimidine ring, provided the necessary reactive sites are present or can be introduced. For example, if a precursor with a displaceable group (e.g., a halogen) at the 4- or 6-position of the pyrimidine ring is used, nucleophilic substitution reactions can be employed to introduce a variety of substituents. nih.gov

The following table outlines potential precursor types and corresponding derivatization strategies.

Table 3: Precursor and Derivatization Strategies

| Precursor Type | Synthesis Approach | Potential Derivatization Sites | Derivatization Reactions |

|---|---|---|---|

| Chalcone Derivative | Claisen-Schmidt condensation of 4-methoxybenzaldehyde and a methyl ketone. researchgate.net | Aromatic rings (methoxyphenyl or other aryl groups) | Electrophilic aromatic substitution (e.g., halogenation, nitration). |

| β-Diketone/Enone | Acylation of a ketone with an ester. | Positions 4 and 6 of the pyrimidine ring. | Introduction of substituents via the choice of β-dicarbonyl precursor. |

| Aldehyde Phenylamino-Pyrimidine | Multi-step synthesis from simpler aromatic amines. sciforum.netmdpi.com | Aldehyde group, other positions on the phenyl or pyrimidine rings. | Condensation reactions, oxidation, reduction, nucleophilic addition to the aldehyde. sciforum.net |

Strategies are based on general synthetic methodologies for pyrimidine and related heterocyclic compounds.

Synthetic Challenges and Future Innovations in Pyrimidine Functionalization

Despite the numerous synthetic methods available for the construction of pyrimidine rings, several challenges remain, particularly in the regioselective functionalization of the pre-formed pyrimidine core. The electron-deficient nature of the pyrimidine ring makes it less susceptible to electrophilic substitution reactions and can pose challenges for certain C-H functionalization approaches. researchgate.netresearchgate.net Direct and selective derivatization at specific positions of the pyrimidine ring, especially at the C5 position, can be difficult to achieve without the pre-installation of a directing group or a reactive handle. researchgate.net

Future innovations in pyrimidine synthesis are focused on overcoming these challenges and developing more efficient and versatile methods for creating structural diversity. One promising area is the development of novel C-H functionalization reactions that are more compatible with the electronic properties of pyrimidines. researchgate.net These methods would allow for the direct introduction of functional groups onto the pyrimidine core without the need for multi-step precursor synthesis.

Another innovative approach is the concept of "deconstruction-reconstruction" or "skeletal editing". nih.govchinesechemsoc.org This strategy involves the cleavage of the pyrimidine ring to form a more reactive intermediate, which can then be reconstructed to form a new, more complex heterocyclic system or a re-functionalized pyrimidine. nih.gov This allows for the diversification of the pyrimidine core in a way that is not possible through traditional peripheral modifications. nih.govchinesechemsoc.org

The development of new catalytic systems is also a key area of future innovation. This includes the design of catalysts that can enable previously challenging transformations or improve the efficiency and selectivity of existing reactions. The ultimate goal is to create a synthetic toolbox that allows for the rapid and predictable synthesis of a wide range of functionalized pyrimidine derivatives for various applications.

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic and analytical data specifically for the compound This compound could not be located. Synthesis and characterization reports that would typically contain such data—including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry—were not found for this specific molecule.

The search results yielded information for structurally related but distinct compounds, such as other pyrimidine derivatives or molecules containing the methoxyphenyl moiety. However, none of the findings provided the specific experimental values required to accurately populate the detailed sections and data tables requested in the article outline.

Therefore, it is not possible to generate the comprehensive and scientifically accurate article on the spectroscopic and advanced analytical characterization of this compound as requested, due to the absence of published data for this particular chemical entity.

Comprehensive Spectroscopic and Advanced Analytical Characterization of 5 4 Methoxyphenyl 2 Methylpyrimidine

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula. For 5-(4-Methoxyphenyl)-2-methylpyrimidine (molecular formula: C₁₂H₁₂N₂O), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for confirming the identity of a newly synthesized compound or an unknown substance.

Tandem Mass Spectrometry Techniques

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple steps of mass analysis. A precursor ion corresponding to the molecule of interest is first selected, then fragmented, and the resulting fragment ions (product ions) are analyzed. This process provides valuable structural information and creates a unique fragmentation "fingerprint" for the compound. For this compound, MS/MS analysis would reveal characteristic fragmentation pathways, helping to elucidate the connectivity of the methoxyphenyl, methyl, and pyrimidine (B1678525) moieties. This data is essential for structural confirmation and for distinguishing between isomers.

X-ray Crystallography for Solid-State Structural Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and torsion angles, confirming the absolute structure of the molecule. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield a detailed crystal structure, including data on the crystal system, space group, unit cell dimensions, and atomic coordinates. This information is invaluable for understanding intermolecular interactions in the solid state.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental for separating the components of a mixture and assessing the purity of a compound. The choice of technique depends on the analyte's volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. For a compound like this compound, a reversed-phase HPLC method would likely be employed to assess its purity. The analysis would provide a chromatogram showing the retention time of the compound, and the peak area could be used to determine its percentage purity. The method parameters, including the type of column, mobile phase composition, flow rate, and detector wavelength, would be optimized for the specific compound.

Gas Chromatography (GC)

Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds. chemicalbook.com If this compound is sufficiently volatile, GC could be used for purity assessment. The compound would be vaporized and separated on a capillary column. The resulting chromatogram would show a peak at a specific retention time, which is characteristic of the compound under the given analytical conditions (e.g., column type, temperature program, carrier gas flow rate).

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a simple, rapid, and inexpensive technique used to separate mixtures and monitor the progress of a chemical reaction. rsc.org For this compound, TLC would be used to quickly assess its purity and determine an appropriate solvent system for larger-scale column chromatography purification. The compound's retention factor (Rƒ) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, would be recorded for a specific stationary phase (e.g., silica (B1680970) gel) and mobile phase.

Advanced Analytical Method Development for Novel Organic Compounds

The robust characterization of novel organic compounds, such as this compound, is foundational to understanding their chemical properties and ensuring purity. The development of advanced analytical methods is a critical step that relies on a combination of chromatographic and spectroscopic techniques to provide unambiguous structural elucidation and quantitative assessment. These methods are tailored to the specific physicochemical properties of the analyte, including its polarity, molecular weight, and chromophores.

For a compound like this compound, a multi-faceted approach integrating liquid chromatography with high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed.

Chromatographic Method Development

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for assessing the purity of novel compounds and for quantitative analysis. conicet.gov.ar The development of a reliable method for this compound would focus on achieving optimal separation from potential impurities, starting materials, and by-products from its synthesis.

A reversed-phase HPLC method is often the starting point for compounds of intermediate polarity. conicet.gov.ar The methoxyphenyl and pyrimidine moieties suggest that a C18 column would provide adequate retention and separation. Method development would involve optimizing the mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, to achieve a symmetric peak shape and an appropriate retention time. conicet.gov.arnih.gov UV detection is suitable due to the aromatic nature of the compound, which confers strong chromophoric properties.

Table 1: Proposed HPLC-UV Method Parameters for Analysis of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention for aromatic compounds of intermediate polarity. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | A gradient elution ensures the separation of impurities with varying polarities. Formic acid improves peak shape and ionization for subsequent MS analysis. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |

| Detection | UV at 254 nm | The conjugated aromatic system of the molecule is expected to have strong absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Sample preparation might involve solid-phase extraction (SPE) to preconcentrate the analyte or clean up complex sample matrices prior to chromatographic analysis. rsc.org

Spectroscopic Characterization

While chromatography is essential for separation and quantification, spectroscopy is indispensable for structural confirmation.

Mass Spectrometry (MS): The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for both identifying and quantifying organic compounds. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the confirmation of its elemental composition. spectrabase.com Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of product ions, which serves as a highly specific fingerprint for the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O |

| Exact Mass | 200.0950 g/mol |

| Molecular Ion [M+H]⁺ | m/z 201.1022 |

| Potential MS/MS Fragments | Fragments corresponding to the loss of the methyl group, the methoxy (B1213986) group, or cleavage of the phenyl-pyrimidine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive information for the structural elucidation of organic molecules. researchgate.net Both ¹H NMR and ¹³C NMR spectra would be acquired. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum would show the number of unique carbon atoms in the molecule. For a novel compound, 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to assemble the complete molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| Pyrimidine-H | ¹H | ~8.5 - 9.0 | Protons on the pyrimidine ring. |

| Phenyl-H (ortho to pyrimidine) | ¹H | ~7.5 - 7.8 | Aromatic protons adjacent to the pyrimidine ring. |

| Phenyl-H (ortho to OCH₃) | ¹H | ~6.9 - 7.1 | Aromatic protons adjacent to the methoxy group. |

| -OCH₃ | ¹H | ~3.8 | Methoxy group protons. |

| -CH₃ | ¹H | ~2.5 | Methyl group protons on the pyrimidine ring. |

| Pyrimidine-C | ¹³C | ~150 - 165 | Carbon atoms in the pyrimidine ring. |

| Phenyl-C | ¹³C | ~114 - 160 | Carbon atoms in the phenyl ring. |

| -OCH₃ | ¹³C | ~55 | Methoxy group carbon. |

| -CH₃ | ¹³C | ~20 - 25 | Methyl group carbon. |

The integration of data from these orthogonal analytical techniques—chromatography for separation and purity, HRMS for elemental composition, and NMR for detailed structural mapping—forms a robust strategy for the comprehensive characterization of novel compounds like this compound. frontiersin.org

Computational and Molecular Modeling Studies on this compound Remain to be Explored

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific computational chemistry and molecular modeling investigations for the compound This compound are not publicly available. Detailed research findings regarding its electronic structure, quantum chemical properties, and interactions with biological targets have not been published.

Consequently, the generation of an article with specific data on Density Functional Theory (DFT) studies, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and molecular docking simulations for this particular compound is not possible at this time. The scientific community has yet to report in-depth computational analyses that would provide the necessary data for the requested sections and subsections, including data tables on binding affinities and protein-ligand interactions.

While computational studies exist for structurally related compounds, such as other pyrimidine derivatives or molecules containing a methoxyphenyl group, the user's strict instruction to focus solely on this compound prevents the inclusion of such data. Using information from different molecules would be scientifically inaccurate and would not adhere to the specific scope of the request.

Further research and publication in the field of computational chemistry are required to elucidate the specific molecular properties and potential biological interactions of this compound.

Computational Chemistry and Molecular Modeling Investigations of 5 4 Methoxyphenyl 2 Methylpyrimidine

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular features that influence activity, QSAR models can predict the efficacy of novel molecules and guide the design of more potent derivatives.

Two-dimensional QSAR (2D-QSAR) represents a foundational approach in computational drug design, correlating the biological activity of compounds with their 2D structural and physicochemical properties, known as molecular descriptors. nih.gov These descriptors are calculated from the chemical structure and can be categorized into several types, including electronic (e.g., dipole moment), steric (e.g., molar refractivity), and topological (e.g., connectivity indices). nih.govresearchgate.net

In studies involving pyrimidine (B1678525) derivatives, 2D-QSAR models are frequently developed using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.govtandfonline.com For instance, a typical 2D-QSAR study on a series of pyrimidine analogs would involve calculating a wide array of descriptors for each compound in the dataset. tandfonline.com Subsequently, a statistical method is employed to build a model that links a selection of these descriptors to the observed biological activity, such as IC50 values. tandfonline.comacs.org

The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques. nih.gov Statistical parameters like the coefficient of determination (R²), the cross-validated coefficient (Q²), and the root mean square error (RMSE) are used to assess the model's quality. nih.govtandfonline.com A high R² value indicates a strong correlation between the predicted and experimental activities, while a high Q² value suggests good predictive ability for new compounds. acs.org Studies have shown that nonlinear methods like ANN can sometimes provide more predictive models than linear methods like MLR, especially when complex relationships exist between structure and activity. nih.gov

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, branching, and overall shape |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity |

| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity and steric bulk |

| 3D-MoRSE | Mor04u | 3D atomic coordinates from electron diffraction transformation |

| Autocorrelation | TDB05v | Spatial distribution of properties across the structure |

Three-dimensional QSAR (3D-QSAR) methodologies extend the principles of QSAR by considering the 3D arrangement of atoms in a molecule. These methods are particularly valuable for understanding the steric and electrostatic interactions between a ligand and its target receptor. Commonly used 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules. The values of these fields at various grid points are then used as descriptors in a partial least squares (PLS) analysis to build a QSAR model. nih.govresearchgate.net The resulting model can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.gov For example, a CoMFA study on pyrimidine derivatives might reveal that bulky substituents are favored in one region (steric favorability) while electronegative groups are preferred in another (electrostatic favorability). researchgate.net

CoMSIA , similar to CoMFA, also analyzes molecular fields but includes additional descriptors for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov This often provides a more detailed and interpretable model of the structure-activity relationship. nih.gov Both CoMFA and CoMSIA models have been successfully applied to various pyrimidine derivatives to guide the design of more potent inhibitors for targets like kinases and dihydrofolate reductase. nih.govresearchgate.net

HQSAR (Hologram QSAR) is another technique that uses 2D fragments of molecules to generate a molecular hologram, which is then correlated with biological activity. It does not require molecular alignment, which can be a significant advantage over CoMFA and CoMSIA.

The predictive ability of these 3D-QSAR models is validated using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.gov Robust models with high predictive power are considered reliable for guiding the synthesis of new compounds. nih.gov

| Methodology | Key Principle | Descriptors Used | Requirement |

|---|---|---|---|

| CoMFA | Compares 3D steric and electrostatic fields | Steric (Lennard-Jones) and Electrostatic (Coulomb) fields | Molecular Alignment |

| CoMSIA | Compares similarity indices based on molecular fields | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor | Molecular Alignment |

| HQSAR | Correlates 2D fragment holograms with activity | Molecular fragments encoded in a hologram | No Alignment Needed |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. tandfonline.com For compounds like 5-(4-Methoxyphenyl)-2-methylpyrimidine, MD simulations provide critical insights into their conformational flexibility, stability, and interactions with biological targets such as proteins or DNA. rjeid.comrsc.org

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the dynamic behavior of the system. tandfonline.com This allows researchers to observe how a ligand binds to a receptor, the stability of the resulting complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding. nih.govrjeid.com

Key analyses performed during MD simulations include the calculation of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). tandfonline.comrjeid.com

RMSF measures the fluctuation of individual amino acid residues, highlighting the flexible regions of the protein that may be involved in ligand binding. tandfonline.com

MD simulations have been used to study various pyrimidine derivatives, confirming the stability of ligand-protein complexes and elucidating the key residues involved in the interaction. tandfonline.comrjeid.comrsc.org These simulations can also reveal the role of water molecules in the binding pocket and help to understand the conformational changes that occur upon ligand binding. tandfonline.com

Computational Tools for Molecular Design and Optimization

The insights gained from QSAR and molecular dynamics studies are instrumental in the rational design and optimization of new molecules. mdpi.comnih.gov A variety of computational tools and software packages are employed in this process to propose novel structures with improved activity and pharmacokinetic profiles. tandfonline.commdpi.com

Based on the contour maps generated from 3D-QSAR studies or the interaction patterns observed in MD simulations, medicinal chemists can identify specific positions on the this compound scaffold where modifications are likely to be beneficial. mdpi.com For example, if a CoMFA map indicates a region of steric favorability, larger substituents can be introduced at that position. Conversely, if MD simulations show a key hydrogen bond, modifications can be made to enhance this interaction. nih.gov

Computational techniques such as R-group enumeration and scaffold hopping are used to systematically explore chemical space and design new derivatives. mdpi.com Software platforms like Schrödinger and MOE provide modules for these tasks, allowing for the virtual screening of large libraries of compounds before committing to chemical synthesis. tandfonline.commdpi.com

Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules. nih.gov This early-stage assessment helps to filter out compounds with poor drug-like properties, saving time and resources in the drug discovery pipeline. nih.govzsmu.edu.ua The ultimate goal is to use these computational approaches to guide the synthesis of optimized lead compounds with high potency and favorable safety profiles. nih.gov

Structure Activity Relationship Sar Studies of 5 4 Methoxyphenyl 2 Methylpyrimidine Derivatives

Influence of the Pyrimidine (B1678525) Core Substitution Pattern on Activity Profiles

The pyrimidine ring is a versatile scaffold that can be readily modified at the 2, 4, 5, and 6 positions, with each substitution having a profound impact on the molecule's interaction with biological targets. biointerfaceresearch.com The substitution pattern on the pyrimidine core of 5-aryl-2-methylpyrimidine derivatives is a key determinant of their biological activity profiles.

The position of the aryl group on the pyrimidine core is also critical. A comparative study of aryl-2-amino pyrimidines demonstrated that substitution at the C4 position resulted in higher activity compared to substitution at the C5 position for a particular biological target. benthamdirect.com This highlights the importance of the spatial arrangement of the aryl moiety relative to the rest of the pyrimidine scaffold.

Furthermore, the presence of specific functional groups on the pyrimidine ring can dictate the type of interactions with the target. For example, the nitrogen atoms within the pyrimidine core can act as hydrogen bond acceptors, which may be crucial for anchoring the ligand in the active site of a receptor. tandfonline.com The introduction of additional substituents can either enhance or disrupt these interactions.

Bioisosteric replacement is a common strategy to fine-tune the properties of the pyrimidine core. This involves replacing a functional group with another that has similar physical or chemical properties. Such replacements can affect the molecule's size, shape, electronics, and lipophilicity, thereby modulating its biological activity. mdpi.com

The following table summarizes the general influence of substitution patterns on the pyrimidine core based on studies of related pyrimidine derivatives.

nih.gov| Position of Substitution | General Influence on Activity | Potential Interactions | Reference |

|---|---|---|---|

| C2 | Modulates potency and selectivity. Can be a site for introducing groups that interact with specific residues in the binding pocket. | Hydrogen bonding, hydrophobic interactions. | researchgate.net |

| C4 | Highly sensitive to steric and electronic effects. Can improve binding affinity by accessing deeper regions of the target's active site. | Hydrophobic interactions, hydrogen bonding. | researchgate.netnih.gov |

| C5 | The position of the aryl group is critical. Bulky groups at this position can influence activity. | Steric interactions, potential for pi-stacking with the aryl group. | |

| C6 | Substitutions can affect the overall conformation and binding mode of the molecule. | Steric and electronic interactions. |

Role of the 4-Methoxyphenyl (B3050149) Moiety in Modulating Molecular Interactions

The 4-methoxyphenyl group at the C5 position of the pyrimidine core plays a significant role in defining the molecule's interaction with its biological targets. This moiety can engage in a variety of non-covalent interactions, including hydrogen bonds and hydrophobic interactions, which are crucial for ligand binding. nih.govnih.gov

The methoxy (B1213986) group (-OCH3) itself is a key feature. The oxygen atom can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors in the active site of a protein. nih.gov This can contribute significantly to the binding affinity of the compound. The methyl group of the methoxy moiety can participate in hydrophobic or van der Waals interactions within lipophilic pockets of the target protein. benthamdirect.com The bent arrangement of the methoxy group allows it to adopt different conformations, potentially accommodating the intricate shapes of protein binding sites. benthamdirect.com

The electronic properties of the 4-methoxyphenyl group also influence its interactions. The methoxy group is an electron-donating group, which can affect the electron density of the phenyl ring and, consequently, its ability to participate in pi-stacking or other electronic interactions with the target. benthamdirect.com

The following table summarizes the potential roles of the 4-methoxyphenyl moiety in molecular interactions.

| Structural Feature | Potential Role in Molecular Interactions | Reference |

|---|---|---|

| Methoxy Oxygen | Acts as a hydrogen bond acceptor. | nih.gov |

| Methoxy Methyl Group | Participates in hydrophobic and van der Waals interactions. | benthamdirect.com |

| Phenyl Ring | Engages in hydrophobic and pi-stacking interactions. | nih.gov |

| Overall Moiety | Influences overall lipophilicity and electronic properties of the molecule. | benthamdirect.com |

Impact of the 2-Methyl Group on Structure-Activity Relationships

The 2-methyl group on the pyrimidine ring is a small but significant substituent that can influence the biological activity of 5-(4-Methoxyphenyl)-2-methylpyrimidine derivatives through both steric and electronic effects. Its presence can affect the molecule's conformation, binding affinity, and metabolic stability.

From a steric perspective, the methyl group occupies a specific volume in the binding pocket of a target protein. In some cases, this steric bulk may be favorable, leading to a better fit and enhanced activity. In other instances, it could cause steric hindrance, preventing the molecule from adopting an optimal binding conformation. The impact of this steric effect is highly dependent on the topology of the specific binding site.

Electronically, the methyl group is a weak electron-donating group. This can subtly alter the electron distribution within the pyrimidine ring, which may in turn affect its interactions with the target protein, such as hydrogen bonding capabilities of the ring nitrogens.

SAR studies on related pyrimidine derivatives have shown that the substituent at the 2-position is critical for activity. For example, in a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, the introduction of a methyl group on the exocyclic amino group at the 2-position was found to be crucial for achieving high selectivity for the A1 adenosine (B11128) receptor. researchgate.net This highlights the specific and sometimes dramatic effect that a small methyl group can have on the pharmacological profile of a compound.

Bioisosteric replacement of the 2-methyl group with other small substituents, such as an amino group or a hydrogen atom, is a common strategy to probe the SAR at this position. A comparison of 2-methyl versus 2-amino pyrimidine derivatives often reveals significant differences in biological activity, underscoring the importance of the nature of the substituent at this position. For instance, in some series, a 2-amino group is essential for activity, while in others, a 2-methyl group confers better properties.

The following table provides a comparative overview of the potential impact of different substituents at the 2-position of the pyrimidine ring, based on general principles of medicinal chemistry.

| Substituent at C2 | Potential Impact on SAR | Reference |

|---|---|---|

| Methyl (-CH3) | Provides steric bulk, weak electron-donating effect, can participate in hydrophobic interactions. | researchgate.net |

| Amino (-NH2) | Acts as a hydrogen bond donor, can significantly alter polarity and solubility. | researchgate.net |

| Hydrogen (-H) | Removes steric bulk, provides a baseline for comparing the effects of other substituents. | General Medicinal Chemistry Principles |

| Trifluoromethyl (-CF3) | Strongly electron-withdrawing, increases lipophilicity, can act as a hydrogen bond acceptor. | General Medicinal Chemistry Principles |

Systematic Structural Modifications and their Correlative Effects on Molecular Interactions

Systematic structural modification is a key strategy in drug discovery to optimize the activity of a lead compound. For the this compound scaffold, this involves making deliberate and incremental changes to its structure and evaluating the resulting effects on biological activity and molecular interactions. Such studies often involve the synthesis and testing of a library of analogues where different parts of the molecule are systematically varied.

One approach is to perform modifications at multiple positions simultaneously to explore the synergistic or antagonistic effects of different substituents. For example, in the development of 2,4,5-trisubstituted pyrimidines as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), researchers systematically varied the substituents at the C2, C4, and C5 positions of the pyrimidine ring. nih.govnih.gov This led to the discovery of compounds with highly potent anti-HIV-1 activities and improved resistance profiles. nih.gov

Another strategy involves modifying the linker between the pyrimidine core and the aryl moiety, or altering the substitution pattern on the aryl ring itself. For instance, in a series of pyridodipyrimidine derivatives, the nature of the substituents on the phenyl ring was shown to affect product yields and reaction rates, with electron-withdrawing groups being preferred in some cases. nih.gov

The correlative effects of these modifications on molecular interactions are often studied using a combination of experimental techniques and computational modeling. X-ray crystallography can provide a detailed picture of how a modified ligand binds to its target protein, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.gov This information can then be used to rationalize the observed SAR and guide further design efforts.

Molecular docking and molecular dynamics simulations can also be used to predict the binding modes of new analogues and to understand how structural changes affect the stability of the ligand-protein complex. These computational methods can help to prioritize which compounds to synthesize and test, thereby accelerating the optimization process.

The following table illustrates a hypothetical systematic modification of the this compound scaffold and the potential correlative effects on molecular interactions.

| Modification | Potential Effect on Molecular Interactions | Rationale |

|---|---|---|

| Replace 2-methyl with 2-amino | Introduce hydrogen bond donor capabilities at C2. | To probe for potential hydrogen bonding interactions in the C2 pocket of the target. |

| Vary substituents at C4 (e.g., H, Cl, NH2) | Alter steric and electronic properties at C4 to optimize binding. | To explore the C4 binding pocket for additional interactions. |

| Replace 4-methoxyphenyl with 4-chlorophenyl | Modify electronic properties and introduce potential halogen bonding. | To investigate the importance of the methoxy group and explore other types of interactions. |

| Introduce substituents at the 3-position of the phenyl ring | Alter the torsion angle between the pyrimidine and phenyl rings. | To optimize the conformation of the molecule for better binding. |

Advanced SAR Methodologies and Predictive Modeling for Pyrimidine Scaffolds

In modern drug discovery, traditional SAR studies are increasingly complemented by advanced computational methodologies that can accelerate the identification and optimization of lead compounds. For pyrimidine scaffolds, a variety of predictive modeling techniques are employed to build robust SAR models.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For pyrimidine derivatives, 2D-QSAR models can be developed using descriptors that encode various physicochemical properties of the molecules, such as lipophilicity, electronic effects, and steric parameters. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. researchgate.netnih.govnih.govfrontiersin.org These models can provide detailed insights into the steric and electrostatic fields around the molecules that are important for activity, which can be visualized as contour maps to guide the design of new compounds. researchgate.netnih.govnih.govfrontiersin.org

Pharmacophore modeling is another powerful tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. benthamdirect.comtandfonline.comnih.govnih.gov For a series of active pyrimidine derivatives, a pharmacophore model can be generated that highlights the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings required for binding to the target. benthamdirect.comtandfonline.comnih.govnih.gov This model can then be used as a 3D query to screen large compound libraries for new molecules with the desired activity. benthamdirect.comtandfonline.comnih.govnih.gov

Molecular docking and molecular dynamics (MD) simulations are structure-based methods that are used when the three-dimensional structure of the biological target is known. nih.govresearchgate.netnih.govsemanticscholar.orgresearchgate.net Docking can predict the preferred binding mode of a pyrimidine derivative within the active site of its target, providing insights into the key intermolecular interactions. nih.govresearchgate.netnih.govsemanticscholar.orgresearchgate.net MD simulations can then be used to assess the stability of the predicted binding mode over time and to calculate the binding free energy, which can be correlated with the experimental activity. researchgate.netnih.govresearchgate.net

Machine learning and artificial intelligence (AI) are also being increasingly applied to build predictive models for the biological activity of pyrimidine scaffolds. nih.govmdpi.combg.ac.rs These methods can learn complex patterns from large datasets of chemical structures and their associated activities, and can be used to predict the activity of new, untested compounds with high accuracy. nih.govmdpi.combg.ac.rs

The following table summarizes some of the advanced SAR methodologies and their applications for pyrimidine scaffolds.

| Methodology | Description | Application for Pyrimidine Scaffolds | Reference |

|---|---|---|---|

| QSAR | Relates chemical structure to biological activity using mathematical models. | Predicting the activity of new pyrimidine derivatives and identifying key structural features for activity. | nih.govnih.gov |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Virtual screening of compound libraries to find new pyrimidine-based hits. | benthamdirect.comtandfonline.comnih.govnih.gov |

| Molecular Docking | Predicts the binding mode of a ligand to its target protein. | Understanding the molecular interactions of pyrimidine derivatives and guiding lead optimization. | nih.govresearchgate.netnih.govsemanticscholar.orgresearchgate.net |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules over time. | Assessing the stability of ligand-protein complexes and calculating binding free energies. | researchgate.netnih.govresearchgate.net |

| Machine Learning/AI | Uses algorithms to learn from data and make predictions. | Building predictive models for the activity of pyrimidine derivatives from large datasets. | nih.govmdpi.combg.ac.rs |

Mechanistic Investigations of Molecular Interactions Involving 5 4 Methoxyphenyl 2 Methylpyrimidine

Binding Mechanisms with Biological Macromolecules

The interaction of 5-(4-Methoxyphenyl)-2-methylpyrimidine with biological macromolecules such as proteins and nucleic acids is governed by a combination of non-covalent forces. The specific nature and strength of these interactions are dictated by the chemical architecture of the molecule, which features a pyrimidine (B1678525) ring, a methoxyphenyl group, and a methyl substituent.

Hydrogen bonds are crucial for the specific recognition and binding of ligands to biological targets. In this compound, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. This is a common interaction motif observed in many pyrimidine-based ligands. nih.gov The lone pairs of electrons on these nitrogen atoms can form hydrogen bonds with donor groups such as the hydroxyl (-OH) or amino (-NH2) groups present in the side chains of amino acids like serine, threonine, and lysine (B10760008) within a protein's active site.

While direct crystallographic data for this compound complexed with a macromolecule is not available, studies on related pyrimidine derivatives provide insights into potential hydrogen bonding patterns. For instance, the crystal structure of ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveals N-H···S hydrogen bonds. researchgate.net In another study on 5-hydroxymethylpyrimidine derivatives, the pyrimidine nitrogen atoms are implicated in forming intermolecular hydrogen bonds. mdpi.com These examples suggest that the pyrimidine core of this compound is well-equipped to participate in hydrogen bonding networks, which are key to stabilizing its binding within a biological target.

Molecular docking studies of various pyrimidine derivatives have highlighted the importance of these aromatic interactions in their binding to protein targets. nih.govnih.gov The methoxy (B1213986) group on the phenyl ring can also influence these interactions by altering the electron density of the aromatic system. Furthermore, cation-π interactions, where the aromatic ring interacts with a positively charged residue like lysine or arginine, could also play a role in the binding of this compound.

Studies on other pyrimidine derivatives have shown that hydrophobic interactions play a crucial role in their binding affinity and selectivity. nih.gov The size and shape of the hydrophobic pocket in a target protein will determine the optimal fit for the methoxyphenyl and methyl groups, thereby influencing the binding specificity of the compound.

Enzyme Inhibition Studies and Kinetic Analysis

While specific enzyme inhibition data for this compound is not extensively documented, pyrimidine derivatives are known to inhibit a wide range of enzymes. nih.gov For instance, certain pyrimidine analogs act as inhibitors of kinases, a class of enzymes crucial in cell signaling pathways. nih.gov The inhibitory mechanism of such compounds often involves competition with the natural substrate (e.g., ATP) for binding to the enzyme's active site.

Kinetic analysis of enzyme inhibition by pyrimidine derivatives typically reveals the mode of inhibition, which can be competitive, non-competitive, or uncompetitive. This is determined by measuring the enzyme's reaction rate at different substrate and inhibitor concentrations. A hypothetical kinetic analysis for this compound would involve determining its inhibition constant (Ki), which is a measure of its binding affinity to the enzyme.

Table 1: Hypothetical Kinetic Parameters for Enzyme Inhibition

| Parameter | Value | Description |

| IC50 | Varies | Concentration of inhibitor required to reduce enzyme activity by 50%. |

| Ki | Varies | Inhibition constant, reflecting the binding affinity of the inhibitor. |

| Mode of Inhibition | Varies | Can be competitive, non-competitive, or uncompetitive. |

Note: This table represents hypothetical data that would be obtained from experimental studies.

For example, a study on 2-substituted tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine-4(3H)-ones as tyrosinase inhibitors combined molecular docking with in vitro assays to identify potent inhibitors. semanticscholar.org This highlights a common approach to studying the enzyme inhibitory potential of pyrimidine derivatives.

DNA/RNA Binding and Intercalation Mechanisms

The planar aromatic rings of this compound suggest a potential for interaction with nucleic acids like DNA and RNA. One possible mode of interaction is intercalation, where the planar molecule inserts itself between the base pairs of the DNA or RNA duplex. This mode of binding can lead to distortions in the nucleic acid structure and interfere with processes like replication and transcription. wikipedia.org

Spectroscopic techniques such as UV-Visible and fluorescence spectroscopy are often employed to study the binding of small molecules to DNA. A shift in the absorption or emission spectrum of the compound upon addition of DNA can indicate binding. The intrinsic binding constant (Kb) can be calculated from these studies to quantify the binding affinity. A study on a pyrimidine derivative showed a significant hypochromism and a small redshift in its absorption spectrum upon interaction with DNA, with a binding constant of 2.64 × 104 M-1, indicating a strong interaction. mdpi.com

Another potential mode of interaction is groove binding, where the molecule fits into the major or minor groove of the DNA helix. The methoxyphenyl and methyl groups of this compound could influence the preference for groove binding versus intercalation. Molecular docking studies on similar compounds have suggested groove binding as a plausible interaction mode. ajpp.in

Receptor-Ligand Interaction Dynamics and Specificity

The specificity of this compound for a particular biological receptor is determined by the complementarity of its shape, size, and chemical properties with the receptor's binding site. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze these interactions. nih.govnih.gov

These simulations can provide insights into the binding pose of the ligand, the key amino acid residues involved in the interaction, and the stability of the ligand-receptor complex over time. For instance, a docking study of thieno[2,3-d]pyrimidine (B153573) derivatives with the Epidermal Growth Factor Receptor (EGFR) identified specific hydrogen bonds and hydrophobic interactions that were crucial for binding. nih.gov

Table 2: Key Interacting Residues in a Hypothetical Receptor Binding Site

| Interaction Type | Potential Amino Acid Residues |

| Hydrogen Bonding | Ser, Thr, Asn, Gln, His |

| π-π Stacking | Phe, Tyr, Trp |

| Hydrophobic | Val, Leu, Ile, Ala, Met |

| Cation-π | Lys, Arg |

Note: This table lists potential interacting amino acid residues based on general principles of receptor-ligand interactions.

Exploration of Novel Molecular Targets

A comprehensive review of scientific literature and research databases indicates a lack of specific studies focused on the exploration of novel molecular targets for the compound this compound. While the broader class of pyrimidine derivatives has been the subject of extensive research, leading to the identification of numerous biological targets and therapeutic applications, specific mechanistic investigations and target identification for this compound are not publicly available at this time.

The pyrimidine scaffold is a well-established pharmacophore, and derivatives have shown activity against a wide range of biological targets, including but not limited to kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways. However, the specific substitution pattern of a 4-methoxyphenyl (B3050149) group at the 5-position and a methyl group at the 2-position of the pyrimidine ring creates a unique chemical entity. Without dedicated screening campaigns, computational modeling, or biochemical assays, it is not possible to definitively identify its molecular targets.

Consequently, there are no detailed research findings or data tables to present regarding the interaction of this compound with any novel molecular targets. Further research, including high-throughput screening against diverse target panels and in silico target prediction studies, would be necessary to elucidate the biological activity and potential molecular targets of this specific compound.

Future Research Directions and Translational Perspectives for Pyrimidine Based Compounds

Emerging Methodologies in Sustainable Synthesis

The synthesis of pyrimidine (B1678525) derivatives is undergoing a significant transformation, driven by the principles of green chemistry to reduce environmental impact, improve efficiency, and ensure financial viability. rasayanjournal.co.inpowertechjournal.com Traditional synthesis methods often rely on hazardous solvents and toxic reagents, prompting the development of safer and more sustainable alternatives. rasayanjournal.co.inpowertechjournal.com

Key emerging sustainable methodologies include:

Multicomponent Reactions (MCRs) : MCRs are highly efficient, allowing the synthesis of complex pyrimidine derivatives in a single step from three or more reactants. rasayanjournal.co.innih.gov This approach minimizes waste, shortens reaction times, and simplifies purification processes. rasayanjournal.co.in A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, which proceeds through a sequence of condensation and dehydrogenation steps. nih.govbohrium.com

Microwave-Assisted and Ultrasound-Assisted Synthesis : The use of alternative energy sources like microwave irradiation and ultrasonic activation accelerates reaction rates, increases product yields, and often eliminates the need for harsh reaction conditions. rasayanjournal.co.inpowertechjournal.comnih.gov These techniques are being employed for the eco-friendly production of various pyrimidine derivatives. powertechjournal.comresearchgate.net

Catalysis : The development of novel catalysts is central to sustainable synthesis. This includes the use of reusable heterogeneous catalysts, such as nano-SiO2 and ZrO2 nanoparticles, which are easily separated from the reaction mixture. powertechjournal.comresearchgate.net Metal-free catalytic systems, including organocatalysts and ionic liquids, are also gaining prominence as environmentally benign alternatives. powertechjournal.com For instance, Ni(II)-NNO pincer complexes have been shown to be effective catalysts for the synthesis of pyrimidine analogues via acceptorless dehydrogenative annulation of alcohols. acs.org

Solvent-Free and Alternative Solvents : Conducting reactions without a solvent or using green solvents like water or ionic liquids significantly reduces the environmental footprint of chemical synthesis. rasayanjournal.co.inpowertechjournal.com Solvent-free conditions often lead to cleaner reactions, higher yields, and simpler workups. rasayanjournal.co.inresearchgate.net

These green chemistry approaches are not only environmentally responsible but also offer economic benefits by reducing energy consumption and waste generation. rasayanjournal.co.in

| Sustainable Synthesis Method | Description | Key Advantages | References |

| Multicomponent Reactions (MCRs) | Single-pot synthesis from three or more reactants to form a complex product. | High atom economy, reduced waste, shorter reaction times, simplified workup. | rasayanjournal.co.innih.govbohrium.com |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Rapid heating, increased reaction rates, higher yields, improved purity. | rasayanjournal.co.inpowertechjournal.comnih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to activate chemical reactions. | Enhanced reaction rates, improved yields, often milder conditions. | rasayanjournal.co.inpowertechjournal.comnih.gov |

| Green Catalysis | Use of reusable, non-toxic, or biodegradable catalysts (e.g., nanocatalysts, organocatalysts). | Reduced environmental impact, catalyst reusability, high efficiency. | powertechjournal.comresearchgate.netacs.org |

| Solvent-Free Reactions | Reactions conducted in the absence of a solvent. | Reduced waste, simplified purification, often faster reaction rates. | rasayanjournal.co.inpowertechjournal.comresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design and discovery of novel pyrimidine-based compounds. researchgate.netnih.gov These computational tools can analyze vast datasets to predict the biological activity, pharmacokinetic properties, and potential toxicity of new molecules, thereby accelerating the drug development pipeline and reducing costs. researchgate.netsapiosciences.com

Key applications of AI and ML in pyrimidine design include:

Predictive Modeling : ML algorithms, such as random forest and partial least squares regression, are used to build predictive models for the activity of pyrimidine derivatives. researchgate.net For instance, ML models have been developed to predict the inhibition efficiencies of pyrimidine derivatives as corrosion inhibitors for carbon steel. researchgate.net Similarly, models have been created to predict the antiproliferative activity of compounds against prostate cancer cell lines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies are employed to develop statistically significant models that correlate the structural features of pyrimidine compounds with their biological activity. mdpi.comnih.gov These models help in understanding the key molecular features required for potency and are used to guide the design of new, more active analogues. nih.gov

Virtual Screening and Molecular Docking : Computational techniques are used to screen large databases of virtual compounds to identify potential hits that bind to a specific biological target. dergipark.org.trresearchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and interactions that are crucial for optimizing lead compounds. mdpi.comdovepress.com These methods were used to identify novel pyrimidine-based inhibitors for targets like cyclin-dependent kinase 2 (CDK2). dergipark.org.trresearchgate.net

De Novo Drug Design : AI can generate entirely new molecular structures with desired properties. By learning from existing chemical data, these models can propose novel pyrimidine scaffolds that are optimized for activity against a specific target.

The integration of these computational approaches allows for a more rational and targeted design of pyrimidine-based drugs, increasing the probability of success in drug discovery programs. arxiv.org

| AI/ML Application | Description | Purpose in Pyrimidine Design | References |

| Machine Learning Models | Algorithms that learn from data to make predictions. | Predict biological activity, toxicity, and other properties of pyrimidine compounds. | researchgate.netnih.govsapiosciences.com |

| 3D-QSAR | Correlates 3D molecular properties with biological activity. | Identify key structural features for activity and guide the optimization of new derivatives. | mdpi.comnih.gov |

| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. | Understand binding mechanisms, prioritize compounds for synthesis, and optimize interactions. | dergipark.org.trmdpi.comdovepress.com |

| Virtual Screening | Computationally screens large libraries of compounds against a target. | Identify potential hit compounds from vast chemical spaces for further investigation. | mdpi.comresearchgate.net |

Advanced Analytical Techniques for Complex Chemical Systems

The comprehensive characterization of novel pyrimidine derivatives and their interactions within complex biological systems necessitates the use of advanced analytical techniques. These methods provide crucial information on the structure, purity, and behavior of these compounds.

Commonly employed analytical techniques include:

Spectroscopic Methods :

Nuclear Magnetic Resonance (NMR) : 1H-NMR and 13C-NMR spectroscopy are indispensable for elucidating the precise chemical structure of synthesized pyrimidine derivatives. mdpi.comdovepress.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule. mdpi.comnih.gov

Mass Spectrometry (MS) :

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is used to confirm the molecular weight and purity of the synthesized compounds. mdpi.comnih.gov

X-ray Crystallography :

Single-Crystal X-ray Diffraction : This powerful technique provides the definitive three-dimensional atomic structure of a compound, offering detailed insights into its conformation and intermolecular interactions. nih.gov

These analytical methods are critical for confirming the identity and purity of newly synthesized pyrimidine compounds and for studying their interactions with biological targets, which is fundamental for understanding their mechanism of action. mdpi.comnih.gov

| Analytical Technique | Information Provided | Application in Pyrimidine Research | References |

| NMR Spectroscopy (1H, 13C) | Detailed molecular structure and connectivity. | Structural elucidation of new pyrimidine derivatives. | mdpi.comdovepress.com |

| IR Spectroscopy | Presence of specific functional groups. | Confirmation of chemical transformations during synthesis. | mdpi.comnih.gov |

| Mass Spectrometry (LC-MS) | Molecular weight and purity. | Verification of compound identity and assessment of sample purity. | mdpi.comnih.gov |

| X-ray Crystallography | Precise 3D atomic structure. | Definitive structural confirmation and analysis of solid-state packing. | nih.gov |

Target Identification and Validation Strategies

A critical step in the development of new therapeutics is the identification and validation of the biological target through which a compound exerts its effect. technologynetworks.com The pyrimidine scaffold's ability to interact with a wide array of biological targets is a key reason for its prevalence in medicinal chemistry. nih.govmdpi.com

Strategies for target identification and validation for pyrimidine-based compounds include:

Biochemical Assays : In vitro assays are used to screen pyrimidine derivatives against a panel of enzymes or receptors to identify direct interactions. For example, pyrimidine-based compounds have been identified as potent inhibitors of kinases such as PI3K/mTOR, Focal Adhesion Kinase (FAK), and cyclin-dependent kinases (CDKs). nih.govdergipark.org.tracs.orgacs.org

Cell-Based Assays : These assays evaluate the effect of compounds on cellular processes. For instance, the cytotoxic effects of pyrimidine derivatives are often tested against various cancer cell lines to identify compounds with antiproliferative activity. mdpi.comgsconlinepress.com

Computational Approaches : Target prediction algorithms and molecular docking can suggest potential biological targets for a given compound based on its chemical structure and comparison to known ligands. dergipark.org.tr

Genetic Approaches : Techniques like gene knockdown (e.g., RNAi) or overexpression can be used to validate that the modulation of a specific target protein is responsible for the observed cellular phenotype of a pyrimidine compound. technologynetworks.com

Kinase Profiling : Given that many pyrimidine derivatives are kinase inhibitors, profiling a compound library against a broad panel of kinases can identify specific targets and assess selectivity. acs.orgnih.gov

The validation of a target ensures that it is directly involved in the disease process and that its modulation by a pyrimidine-based drug is likely to result in a therapeutic benefit. technologynetworks.com

Innovation in Pyrimidine Scaffold Design for Enhanced Functionality

Continuous innovation in the design of the pyrimidine scaffold is essential for developing new drugs with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com Medicinal chemists are exploring various strategies to modify and functionalize the pyrimidine core to enhance its therapeutic potential.

Key areas of innovation include:

Scaffold Hopping and Bioisosteric Replacement : The pyrimidine ring itself often serves as a bioisostere for other aromatic systems, like the phenyl group, which can improve drug properties. nih.govresearchgate.net Researchers design novel scaffolds that maintain the key interaction points of known inhibitors while altering the core structure to achieve better selectivity or overcome resistance.